REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=CNN=1.CO[C:9]([C:11]1[S:12][C:13]([C:16]([CH3:19])([CH3:18])[CH3:17])=[CH:14][CH:15]=1)=[O:10]>>[C:16]([C:13]1[S:12][C:11]([C:9](=[O:10])[CH2:6][C:2]#[N:1])=[CH:15][CH:14]=1)([CH3:19])([CH3:18])[CH3:17]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1
|
Name
|
A1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1SC(=CC1)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The product was prepared
|
Type
|
EXTRACTION
|
Details
|
The crude product was extracted with DCM
|
Type
|
CUSTOM
|
Details
|
used in the following step without further purification (2.7 g, yield: 86%)
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(S1)C(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |